molecular formula C13H9ClO2 B8615174 4-Chlorobiphenyl-2-carboxylic acid

4-Chlorobiphenyl-2-carboxylic acid

Cat. No.: B8615174
M. Wt: 232.66 g/mol
InChI Key: UBKZKIKULURYDP-UHFFFAOYSA-N
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Description

4-Chlorobiphenyl-2-carboxylic acid is a biphenyl derivative featuring a chlorine substituent at the 4-position and a carboxylic acid group at the 2-position. This compound’s biphenyl backbone and halogen substitution make it structurally analogous to polychlorinated biphenyls (PCBs), which are historically significant in industrial applications but restricted due to toxicity concerns.

Properties

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

5-chloro-2-phenylbenzoic acid

InChI

InChI=1S/C13H9ClO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

UBKZKIKULURYDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-Chlorobiphenyl-2-carboxylic acid* 51624-37-4 (d5) C12H4ClD5O2 193.68 Deuterated form; regulated as a hazardous substance
4'-Bromobiphenyl-2-carboxylic acid 37174-65-5 C13H9BrO2 277.12 (calc.) Bromine substitution enhances molecular weight and polarizability
4-Biphenyl Carboxylic Acid 92-92-2 C13H10O2 198.22 Lacks halogen substitution; used in laboratories and industrial settings

Notes:

  • Bromine in the 4'-bromo analog further increases molecular weight and may influence binding affinity in pharmaceutical contexts .
  • Regulatory Status: The deuterated form’s classification as a "First-Class Specified Chemical" highlights stricter handling requirements compared to non-deuterated analogs .

Heterocyclic Carboxylic Acids

Pyrimidine and Thiophene Derivatives

Functional Group Complexity

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-pyrimidine-2-carboxylic acid 676563-55-6 C17H10Cl3N2O2 392.63 Multi-halogenated pyrimidine; potential use in agrochemicals
4-(4-Chloro-phenyl)-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-thiophene-3-carboxylic acid amide 445000-65-7 C19H13Cl3N2O3S 455.74 Amide functionalization enhances hydrogen-bonding capacity

Notes:

  • Multi-Halogenation : Compounds like 676563-55-6 and 445000-65-7 demonstrate how additional halogens (e.g., dichloro substituents) improve pesticidal or antimicrobial activity .
  • Amide vs. Carboxylic Acid : The amide group in 445000-65-7 increases stability against enzymatic hydrolysis compared to carboxylic acids .

Preparation Methods

General Procedure and Catalytic Systems

A representative synthesis begins with 2-bromobenzaldehyde and 4-chlorophenylboronic acid. As detailed in a protocol by GreenChem et al., Tetrakis(triphenylphosphine)palladium(0) catalyzes the cross-coupling in alkaline conditions (e.g., K₂CO₃ in DMF at 90°C). The aldehyde intermediate is subsequently oxidized to the carboxylic acid.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (1.5 mmol)

  • Solvent: DMF, 90°C, 4 hours

  • Yield: 70–85% for biphenyl aldehyde intermediate

Oxidation to Carboxylic Acid

The aldehyde intermediate undergoes Pinnick oxidation (NaClO₂, NaH₂PO₄, H₂O₂ in acetonitrile/water) to yield the target acid. This step achieves >90% conversion, with the carboxylic acid confirmed via IR (C=O stretch at 1700 cm⁻¹) and ¹³C NMR (δ 181.2 ppm).

Oxidation of Biphenyl Aldehydes

Direct oxidation of substituted biphenyl aldehydes offers a streamlined pathway.

Pinnick Oxidation Protocol

A study by RSC Advances describes oxidizing 2’-bromo-4’-chlorobiphenyl-2-carbaldehyde using NaClO₂ and H₂O₂ at 0°C to room temperature. Key parameters include:

ParameterValue
Oxidizing AgentNaClO₂ (1.5 equiv)
Solvent SystemMeCN/H₂O (3:1)
Reaction Time3 hours
Yield88%

This method avoids over-oxidation byproducts, making it preferable for acid-sensitive substrates.

Nitration and Reduction Pathways

Patents disclose an alternative route via nitro intermediates.

Synthesis of 4’-Chloro-2-Nitrobiphenyl

CN105732392A describes coupling o-chloronitrobenzene with p-chlorophenyl trifluoroborate using a palladium catalyst (e.g., ring-palladium compound I) and tetrabutylammonium bromide as a phase-transfer agent.

Optimized Conditions:

  • Catalyst: Ring-palladium compound I (0.0005–0.0009 mol%)

  • Base: K₂CO₃ (pH 8–10)

  • Temperature: 95–100°C

  • Yield: 82–83%

Catalytic and Reaction Condition Optimizations

Catalyst Loading and Efficiency

Lowering palladium loading to 0.0003–0.0009 mol% (as in CN105732392A) reduces costs without sacrificing yield. Comparative studies show tetrabutylammonium bromide outperforms other phase-transfer catalysts, enhancing interfacial reactivity.

Solvent and Temperature Effects

  • DMF vs. MeCN: DMF increases coupling efficiency but complicates purification; MeCN improves oxidation selectivity.

  • Temperature: Suzuki-Miyaura reactions proceed optimally at 90°C, whereas oxidations require milder conditions (0–25°C).

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYield (%)
Suzuki-Miyaura + OxidationHigh purity, scalableMulti-step, costly catalysts70–85
Direct OxidationSingle-step, minimal byproductsRequires aldehyde precursor88
Nitro ReductionUtilizes stable intermediatesMulti-step, hazardous reagents80–83

Q & A

Q. What are the established synthetic routes for 4-Chlorobiphenyl-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, chlorobenzaldehyde derivatives can be condensed with aminopyridine precursors, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Optimizing catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) is critical for achieving yields >70% and minimizing byproducts. Purity (>95%) is often confirmed via HPLC or NMR .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the biphenyl backbone and carboxylic acid proton (δ ~12–13 ppm).
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) and C-Cl absorption (~750 cm1^{-1}) validate functional groups.
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly in deuterated analogs like 4-Chlorobiphenyl-2',3',4',5',6'-d5_5 .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential inhalation hazards (GHS Category 4 toxicity) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or enantiomeric mixtures (e.g., R/S configurations in thiazole analogs). Cross-validate using multiple techniques:

  • LC-MS : Detect impurities at trace levels (<0.1%).
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IG-3 .
  • Computational modeling : Compare experimental 1H^1H NMR shifts with DFT-calculated values (RMSD <0.3 ppm) .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

  • Batch optimization : Scale reactions from milligram to gram quantities using flow chemistry to maintain consistent temperature and mixing.
  • Catalyst recycling : Recover palladium catalysts via filtration or magnetic nanoparticles, reducing costs by ~30% .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

The compound’s biphenyl moiety enables π-π stacking with enzyme active sites (e.g., kinases or cytochrome P450). Key assays include:

  • Enzyme inhibition : IC50_{50} determination via fluorogenic substrates (e.g., Calpain-Glo™ for proteases).
  • Cellular uptake : Quantify intracellular accumulation using LC-MS/MS in HEK293 or HepG2 cells .
  • Molecular docking : Simulate binding affinities (ΔG < -8 kcal/mol) with AutoDock Vina .

Q. What are the challenges in interpreting ecological toxicity data for this compound?

Limited biodegradation and bioaccumulation data (e.g., no OECD 301F results) complicate risk assessments. Mitigate this by:

  • QSAR modeling : Predict log Kow (~3.5) and EC50_{50} for aquatic organisms using EPI Suite.
  • Microcosm studies : Test soil mobility and half-life (t1/2_{1/2}) under controlled pH and microbial activity .

Methodological Notes

  • Contradiction Analysis : Cross-reference spectral data with peer-reviewed syntheses (e.g., CAS Common Chemistry) to resolve ambiguities .
  • Data Reproducibility : Report reaction conditions (catalyst, solvent, temperature) in full to enable replication .

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